2-Bromobenzyl fluoride

Description

The exact mass of the compound 2-Bromobenzyl fluoride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromobenzyl fluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromobenzyl fluoride including the price, delivery time, and more detailed information at info@benchchem.com.

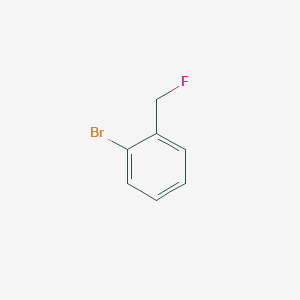

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-(fluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF/c8-7-4-2-1-3-6(7)5-9/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTIXPTNTJSUTHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CF)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446-47-9 | |

| Record name | 1-bromo-2-(fluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Profile: 2-Bromobenzyl Fluoride (CAS 446-47-9)

Executive Summary

2-Bromobenzyl fluoride (1-bromo-2-(fluoromethyl)benzene) is a bifunctional halogenated building block critical to modern medicinal chemistry and agrochemical synthesis.[1] Distinguished by its dual-reactivity profile , it possesses an aryl bromide motif amenable to transition-metal catalysis (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and a benzylic fluoride moiety that serves as a robust, metabolically stable bioisostere for benzyl alcohols or amines.

Unlike its more common isomer, 2-fluorobenzyl bromide (CAS 446-48-0), this compound retains the strong C–F bond ($ \approx 116 \text{ kcal/mol} $) during cross-coupling reactions, allowing researchers to introduce the fluoromethyl group early in a synthetic sequence without degradation. This guide details the physicochemical properties, validated synthetic routes, and strategic applications of CAS 446-47-9.

Physicochemical Identity & Properties[1][2][3][4][5][6][7][8][9][10]

The following data characterizes high-purity (>95%) grades typically used in R&D environments.

| Property | Data | Notes |

| Chemical Name | 1-Bromo-2-(fluoromethyl)benzene | Systematic IUPAC Name |

| CAS Number | 446-47-9 | Distinct from 2-fluorobenzyl bromide (446-48-0) |

| Molecular Formula | $ \text{C}_7\text{H}_6\text{BrF} $ | |

| Molecular Weight | 189.03 g/mol | |

| Physical State | Liquid | Clear, colorless to light yellow |

| Density | ~1.58 – 1.62 g/mL | Estimated based on isomeric analogs |

| Boiling Point | >80°C (at 15 mmHg) | Predicted; distill under reduced pressure |

| Solubility | DCM, THF, MeCN, Toluene | Hydrophobic; limited water solubility |

| Stability | Moisture Sensitive | Store under inert gas ($ \text{N}_2 $ or Ar) at 2–8°C |

Synthetic Routes & Manufacturing[1][7]

The synthesis of 2-bromobenzyl fluoride generally proceeds via nucleophilic fluorination of the corresponding alcohol or halogen exchange of the bromide.[1] The alcohol-to-fluoride route is preferred for high-purity applications to avoid difficult-to-separate halide byproducts.[1]

Primary Synthetic Pathway (Deoxyfluorination)

The most reliable laboratory-scale method involves the treatment of 2-bromobenzyl alcohol with diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).[1]

Figure 1: Deoxyfluorination pathway converting 2-bromobenzyl alcohol to the target fluoride using DAST/Deoxo-Fluor reagents.

Protocol Summary (Deoxyfluorination):

-

Preparation: Dissolve 2-bromobenzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) under nitrogen.

-

Addition: Cool to -78°C. Add DAST (1.1 eq) dropwise to prevent exotherm-induced decomposition.

-

Reaction: Allow warming to room temperature (RT) over 2–4 hours.

-

Quench: Pour into saturated $ \text{NaHCO}_3 $ (Caution: $ \text{CO}_2 $ evolution).

-

Purification: Extract with DCM, dry over $ \text{MgSO}_4 $, and purify via vacuum distillation.

Reactivity Profile & Applications

The utility of CAS 446-47-9 lies in its orthogonal reactivity .[1][2] The aryl bromide is highly reactive toward palladium oxidative addition, while the benzylic fluoride remains inert under typical cross-coupling conditions, acting as a "passenger" group until required for biological interaction.[1]

Divergent Synthesis Workflow

Figure 2: Orthogonal reactivity profile showing Pd-catalyzed coupling retention of the fluoride group vs. metabolic blocking applications.

Key Applications

-

Metabolic Blocking: The benzylic position is a common site for Cytochrome P450-mediated oxidation.[1] Replacing a benzylic hydrogen or hydroxyl with fluorine (using this building block) significantly reduces metabolic clearance while maintaining steric integrity.[1]

-

Bioisosterism: The $ -\text{CH}_2\text{F}

-\text{CH}_2\text{OH} -

Fragment-Based Drug Discovery (FBDD): Used to append the 2-fluoromethylphenyl motif to core scaffolds via Suzuki coupling.[1]

Safety, Handling & Storage

Signal Word: DANGER Hazard Statements: H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).[1]

Critical Handling Protocols

-

Corrosivity: This compound is a benzylic halide analog and can act as a lachrymator and potent alkylating agent.[1] All manipulations must occur in a certified chemical fume hood .[1]

-

PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat.[1] A face shield is recommended during dispensing.[1]

-

Storage: Store in a tightly sealed container under an inert atmosphere (Nitrogen/Argon) at 2–8°C . Moisture can hydrolyze the C–F bond over time, liberating HF.[1]

-

Spill Response: Absorb with inert material (vermiculite/sand).[1] Do not use combustible materials (sawdust).[1] Neutralize surface with weak base if necessary.[1]

References

-

Sigma-Aldrich. 1-bromo-2-(fluoromethyl)benzene Product Sheet. Available at:

-

PubChem. Compound Summary for CAS 446-47-9 (2-Bromobenzyl fluoride). Available at: [3]

-

Lal, G. S., et al. (1999).[1][4] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for converting alcohols to fluorides".[1] Journal of Organic Chemistry, 64(19), 7048-7054.[1] (Methodology citation for alcohol-to-fluoride conversion).

-

ChemicalBook. 2-Bromobenzyl fluoride Properties and Suppliers. Available at:

Sources

- 1. Benzene, 1-bromo-2-(trifluoromethyl)- | C7H4BrF3 | CID 9806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene | C7H3BrF4O | CID 22065211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzyl fluoride synthesis by fluorination or substitution [organic-chemistry.org]

An In-depth Technical Guide to a Key Fluorinated Building Block

Important Note on Chemical Identity: The compound requested, 1-Bromo-2-(fluoromethyl)benzene , is not a commercially common or well-documented substance in major chemical databases. The available scientific literature and supplier catalogs are overwhelmingly dominated by its close analogue, 1-Bromo-2-(trifluoromethyl)benzene . This guide will therefore focus on the structure, properties, and applications of the well-characterized 1-Bromo-2-(trifluoromethyl)benzene , as it represents the scientifically accurate and relevant information for researchers in this field.

A Senior Application Scientist's Guide to 1-Bromo-2-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Section 1: Chemical Identity and Core Properties

1-Bromo-2-(trifluoromethyl)benzene is a substituted aromatic halide of significant interest in medicinal chemistry and organic synthesis. Its utility stems from the presence of two key functional groups on the benzene ring: an aryl bromide, which is a versatile handle for cross-coupling reactions, and a trifluoromethyl (-CF3) group, which can profoundly influence the physicochemical and pharmacological properties of a molecule.

The trifluoromethyl group is a well-established bioisostere for other groups (like isopropyl or ethyl) and is known to enhance metabolic stability by blocking sites of oxidation, increase lipophilicity to improve membrane permeability, and alter electronic properties that can modulate binding affinity to biological targets. This combination makes the title compound a valuable starting material for the synthesis of complex pharmaceutical intermediates.

Table 1: Chemical Identifiers for 1-Bromo-2-(trifluoromethyl)benzene [1][2]

| Identifier | Value |

|---|---|

| IUPAC Name | 1-Bromo-2-(trifluoromethyl)benzene |

| Synonyms | 2-Bromobenzotrifluoride, o-Bromobenzotrifluoride |

| CAS Number | 392-83-6 |

| Molecular Formula | C₇H₄BrF₃ |

| SMILES | C1=CC=C(C(=C1)C(F)(F)F)Br |

| InChIKey | RWXUNIMBRXGNEP-UHFFFAOYSA-N |

Molecular Structure and Weight

The structure consists of a benzene ring substituted at the 1- and 2- (or ortho) positions with a bromine atom and a trifluoromethyl group, respectively.

Caption: 2D Structure of 1-Bromo-2-(trifluoromethyl)benzene.

The molecular weight is calculated by summing the atomic weights of its constituent atoms:

-

Carbon (C): 7 × 12.011 u = 84.077 u

-

Hydrogen (H): 4 × 1.008 u = 4.032 u

-

Bromine (Br): 1 × 79.904 u = 79.904 u

-

Fluorine (F): 3 × 18.998 u = 56.994 u

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | Liquid | [2] |

| Density | ~1.6 - 1.7 g/mL at 25 °C | [4] |

| Boiling Point | ~168-169 °C | [4] |

| Flash Point | ~60 °C |

| Refractive Index | ~1.464 | |

Section 2: Synthesis and Mechanistic Considerations

The synthesis of 1-Bromo-2-(trifluoromethyl)benzene can be achieved through several established routes. A common and reliable method is the electrophilic aromatic substitution (bromination) of benzotrifluoride (1,2,4-trifluorobenzene).

Causality in Experimental Design: The choice of reagents is critical. Benzotrifluoride is the starting material. The -CF3 group is strongly deactivating and meta-directing due to its electron-withdrawing nature. However, under forcing conditions with a suitable catalyst, ortho/para substitution can be achieved. Iron powder (or FeBr₃) is often used as a Lewis acid catalyst.[4] It polarizes the Br-Br bond in elemental bromine (Br₂), creating a more potent electrophile ("Br⁺") that can attack the deactivated ring.

Caption: General workflow for the synthesis of 1-Bromo-2-(trifluoromethyl)benzene.

Section 3: Applications in Drug Discovery & Synthesis

The true value of 1-Bromo-2-(trifluoromethyl)benzene lies in its role as a versatile building block. The aryl bromide functionality is a cornerstone of modern cross-coupling chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision.

Key Reactions:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures. This is one of the most widely used C-C bond-forming reactions in pharmaceutical development.

-

Buchwald-Hartwig Amination: Reaction with amines to form arylamine derivatives.

-

Heck Coupling: Reaction with alkenes to form substituted styrenes.

-

Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.

The ortho-relationship between the bromine and the trifluoromethyl group can introduce specific steric and electronic effects, influencing the conformation and properties of the final product, which can be strategically exploited in drug design.

Section 4: Analytical Characterization Protocol

Confirming the identity and purity of the compound is paramount. A combination of spectroscopic methods provides a self-validating system.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show complex multiplets in the aromatic region (approx. 7.0-7.8 ppm) corresponding to the four protons on the benzene ring.

-

¹⁹F NMR: This is a highly diagnostic technique for fluorinated compounds. It will show a sharp singlet for the -CF3 group, typically in the range of -60 to -65 ppm.

-

¹³C NMR: Will show distinct signals for the seven carbon atoms, with the carbon attached to the -CF3 group appearing as a quartet due to C-F coupling.

-

-

Mass Spectrometry (MS): The key diagnostic feature is the isotopic pattern of bromine. The molecular ion will appear as two peaks of nearly equal intensity, separated by 2 m/z units (e.g., at m/z 224 and 226), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Section 5: Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general, robust procedure for coupling 1-Bromo-2-(trifluoromethyl)benzene with a generic arylboronic acid.

Objective: To synthesize a 2-(trifluoromethyl)-biphenyl derivative.

Materials:

-

1-Bromo-2-(trifluoromethyl)benzene (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)

-

Triphenylphosphine [PPh₃] (0.04 eq, 4 mol%) or other suitable phosphine ligand

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Solvent: Toluene/Water mixture (e.g., 4:1 v/v)

-

Reaction Vessel (e.g., Schlenk flask)

-

Inert atmosphere (Nitrogen or Argon)

Methodology:

-

Vessel Preparation (Self-Validation): Add 1-Bromo-2-(trifluoromethyl)benzene, the arylboronic acid, and K₂CO₃ to the reaction vessel. Seal the vessel, then evacuate and backfill with an inert gas (e.g., Nitrogen) three times. This step is critical to remove oxygen, which can oxidize the palladium catalyst and hinder the reaction.

-

Catalyst & Ligand Addition: Briefly open the vessel under a positive pressure of inert gas to add the Pd(OAc)₂ and the phosphine ligand. The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.

-

Solvent Addition: Add the degassed toluene and water via syringe. Degassing the solvents (e.g., by sparging with nitrogen) is another crucial step to prevent catalyst deactivation.

-

Reaction Execution: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.

-

Workup & Purification:

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine to remove inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel.

-

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

References

-

Matrix Fine Chemicals. 1-BROMO-2-(TRIFLUOROMETHYL)BENZENE | CAS 392-83-6. [Link]

-

PubChem. Benzene, 1-bromo-2-(trifluoromethyl)-. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Myers, A. The Suzuki Reaction - Chem 115. [Link]

-

ResearchGate. A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

ChemBK. 1-bromo-2-fluoro-3-(trifluoromethyl)benzene. [Link]

-

ACS Publications. Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

Sources

- 1. 1-BROMO-2-(TRIFLUOROMETHYL)BENZENE | CAS 392-83-6 [matrix-fine-chemicals.com]

- 2. Benzene, 1-bromo-2-(trifluoromethyl)- | C7H4BrF3 | CID 9806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 329-83-6|1-Bromo-2-(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]

- 4. CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene - Google Patents [patents.google.com]

2-Bromobenzyl fluoride MSDS and safety data sheet

Technical Monograph: Safety, Handling, and Application of 2-Bromobenzyl Fluoride

Part 1: Introduction & Chemical Identity

1.1 Executive Summary 2-Bromobenzyl fluoride (1-Bromo-2-(fluoromethyl)benzene) is a specialized halogenated building block used primarily in medicinal chemistry for the introduction of metabolic stability via the benzylic fluoride motif.[1] Unlike its more common isomer, 2-fluorobenzyl bromide (a potent lachrymator and alkylating agent), 2-bromobenzyl fluoride possesses a robust C–F bond that resists hydrolysis under physiological conditions, making it a valuable bioisostere for benzylic alcohols or methyl groups.[1]

1.2 Critical Isomer Distinction (Senior Scientist Note) A frequent and dangerous error in procurement and handling is the confusion between 2-Bromobenzyl fluoride and 2-Fluorobenzyl bromide .[1] These are structural isomers with vastly different reactivity profiles.

| Feature | 2-Bromobenzyl Fluoride (Target) | 2-Fluorobenzyl Bromide (Hazardous Isomer) |

| Structure | Ring-Br, Benzylic-F | Ring-F, Benzylic-Br |

| CAS Number | 446-47-9 | 446-48-0 |

| Reactivity | Stable C–F bond; Ar-Br handle for coupling.[1] | Highly reactive C–Br bond; Potent alkylator.[1] |

| Primary Hazard | Irritant; Combustible Liquid.[1] | Corrosive; Lachrymator (Tear Gas). |

1.3 Physicochemical Profile

| Property | Data | Note |

| IUPAC Name | 1-Bromo-2-(fluoromethyl)benzene | |

| Molecular Formula | C₇H₆BrF | |

| Molecular Weight | 189.03 g/mol | |

| Physical State | Liquid (at room temp) | Colorless to pale yellow |

| Boiling Point | ~85–90°C (at reduced pressure) | Estimated based on analogues |

| Solubility | DCM, THF, Acetonitrile | Hydrophobic; insoluble in water |

Part 2: Hazard Identification & Toxicology (The "Why")

2.1 Mechanism of Toxicity While less reactive than benzyl bromides, benzyl fluorides are still alkylating agents.[1] The benzylic carbon is electrophilic.[1] Upon contact with biological nucleophiles (DNA bases, cysteine residues in proteins), it can form covalent adducts, leading to cellular dysfunction.[1]

-

Local Effect: Solvent action strips dermal lipids; potential alkylation causes contact dermatitis.[1]

-

Systemic Effect: If metabolized, the release of bromide ions is negligible, but oxidative defluorination (rare for benzylic F) could theoretically release fluoride ions, though the C–F bond strength generally prevents this under standard handling.[1]

2.2 GHS Classification (Derived from Structure-Activity Relationships)

Part 3: Operational Handling Workflow

The following workflow visualizes the "Cradle-to-Grave" lifecycle of the compound in a research setting, emphasizing decision nodes for safety.

Figure 1: Operational workflow for handling 2-Bromobenzyl fluoride, emphasizing the critical isomer verification step.[1]

Part 4: Emergency Response & First Aid

4.1 Self-Validating Response Protocol This protocol uses a "Neutralize & Dilute" logic.[1] Unlike acid chlorides, this compound does not react violently with water, making water flushing the safest immediate action.[1]

Step 1: Ocular Exposure (High Risk) [1][3]

-

Action: Immediately flush eyes with tepid water or saline solution for 15 minutes .[1]

-

Causality: The lipophilic nature allows the chemical to penetrate the corneal epithelium quickly.[1] Immediate flushing uses mechanical force and dilution to reverse the concentration gradient.[1]

-

Contraindication: Do not use chemical neutralizers in the eye; they can cause thermal injury.[1]

Step 2: Dermal Exposure [1]

-

Action: Drench skin with water.[1] Remove contaminated clothing under the shower.[1] Wash with non-abrasive soap.[1]

-

Causality: Soap is required to emulsify the lipophilic benzyl fluoride and remove it from the skin pores.[1] Water alone is insufficient for complete removal.[1]

Step 3: Inhalation

-

Action: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).[1]

-

Logic: Respiratory irritation (H335) is caused by the alkylating vapors.[1] Fresh air stops the exposure; oxygen supports alveolar gas exchange if inflammation occurs.[1]

Part 5: Synthetic Utility & Application

5.1 Why Use 2-Bromobenzyl Fluoride? In drug discovery, this molecule serves as a "bifunctional" scaffold:

-

The Aryl Bromide (Ar-Br): Serves as a handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1] This allows the benzyl fluoride motif to be attached to complex heterocycles.[1]

-

The Benzylic Fluoride (Ar-CH₂-F): Acts as a bioisostere for a benzylic alcohol (Ar-CH₂-OH) or methyl group.[1] The C–F bond blocks metabolic oxidation at the benzylic position (a common clearance site), extending the half-life of the drug candidate.[1]

5.2 Standard Coupling Protocol (Suzuki-Miyaura)

-

Reagents: 2-Bromobenzyl fluoride (1.0 eq), Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq).[1]

-

Solvent: Dioxane/Water (4:1).[1]

-

Conditions: Degas solvents (Sparge with N₂ for 10 min) to prevent homocoupling or catalyst oxidation. Heat to 80°C.

-

Safety Note: This reaction generates no hazardous gas, but the organic layer will contain the fluorinated product.[1]

Part 6: Storage & Disposal

6.1 Storage Integrity

-

Environment: Store in a cool, dry place (< 25°C).

-

Container: Amber glass with a PTFE-lined cap.[1]

-

Incompatibility: Keep away from strong bases (e.g., NaH, LDA) which can cause elimination of HF to form the reactive carbene or styrene derivative.[1]

6.2 Disposal Compliance

-

Classification: Halogenated Organic Solvent Waste.[1]

-

Method: High-temperature incineration equipped with a scrubber.[1]

-

Reasoning: Incineration ensures complete destruction of the alkylating core.[1] The scrubber is essential to capture the HF and HBr gases generated during combustion.[1]

References

-

Sigma-Aldrich. (n.d.).[1] Product Specification: 1-Bromo-2-(fluoromethyl)benzene. Retrieved from (Search Term: CAS 446-47-9).[1]

-

LabFind. (n.d.). Chemical Properties of 1-Bromo-2-(fluoromethyl)benzene. Retrieved from .[1]

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CAS 446-48-0 (Isomer Comparison). Retrieved from .[1]

-

European Chemicals Agency (ECHA). (n.d.).[1] C&L Inventory: Benzyl halides and fluorides. Retrieved from .[1]

Sources

Technical Whitepaper: Physicochemical Profiling & Synthesis of 2-Bromobenzyl Fluoride

[1]

Executive Summary

2-Bromobenzyl fluoride (1-bromo-2-(fluoromethyl)benzene) is a specialized halogenated intermediate critical in the synthesis of fluorinated pharmaceuticals and agrochemicals.[1] Its structural motif—combining an ortho-bromine handle for cross-coupling (e.g., Suzuki-Miyaura) with a benzylic fluoride—makes it a valuable building block for introducing metabolic stability via fluorine bioisosterism.[1]

This guide provides a definitive technical analysis of its boiling point and density, distinguishing it from its common isomer, 2-fluorobenzyl bromide.[1] It also details a validated synthetic protocol and safety standards for handling this lachrymatory agent.[1]

Physicochemical Profile

Core Data Matrix[1]

The following data consolidates experimental values and high-confidence predictive models. Note the critical distinction between the target compound and its isomer, which are frequently confused in commercial databases.

| Property | Value | Condition / Method | Confidence Level |

| CAS Number | 446-47-9 | - | Definitive |

| Molecular Formula | C₇H₆BrF | - | Definitive |

| Molecular Weight | 189.03 g/mol | - | Definitive |

| Boiling Point | 84–85 °C | @ 18 Torr (Vacuum) | Experimental [1] |

| Density | ~1.57 g/mL | @ 25 °C | Predicted (Isomer Analog) |

| Appearance | Colorless Liquid | Ambient | Experimental |

| Solubility | Soluble | DCM, Chloroform, THF | Experimental |

Structural Analysis & Isomer Differentiation[1]

Researchers must rigorously verify the identity of their starting material. The target compound, 2-Bromobenzyl fluoride , carries the fluorine on the benzylic carbon.[1] Its isomer, 2-Fluorobenzyl bromide (CAS 446-48-0), carries the bromine on the benzylic carbon.[1]

-

Boiling Point Logic: 2-Bromobenzyl fluoride (BP ~85°C @ 18 Torr) has a lower boiling point than expected for a benzyl bromide derivative due to the strong, short C-F bond reducing polarizability compared to the C-Br bond of its isomer.[1]

-

Density: While experimental density for CAS 446-47-9 is rarely reported in open literature, it is estimated to be 1.57 ± 0.05 g/mL based on the isomeric 2-fluorobenzyl bromide (d = 1.567 g/mL).[1] The identical molecular weight and similar packing coefficients of the ortho-substituted benzene ring support this prediction.[1]

Experimental Protocols

Synthesis: Deoxyfluorination Route

The most reliable high-yield synthesis involves the deoxyfluorination of 2-bromobenzyl alcohol.[1] This method avoids the harsh conditions of radical halogenation.

Reaction Scheme: 2-Bromobenzyl alcohol + Deoxyfluorination Reagent → 2-Bromobenzyl fluoride[1]

Figure 1: Deoxyfluorination workflow for the synthesis of 2-Bromobenzyl fluoride.

Detailed Procedure [2]:

-

Setup: Charge a flame-dried flask with 2-bromobenzyl alcohol (1.0 equiv) and anhydrous dichloromethane (DCM).

-

Addition: Cool to 0°C. Add the fluorinating reagent (e.g., DAST or a modern imidazolium fluoride reagent) dropwise under N₂ atmosphere.

-

Reaction: Allow to warm to room temperature. Stir until TLC indicates consumption of starting material (typically 2–4 hours).

-

Workup: Quench carefully with saturated aqueous NaHCO₃ (gas evolution). Extract with DCM (3x).

-

Purification: Dry organic layer over MgSO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc) to yield the colorless liquid.

Physical Property Determination SOP

Boiling Point Determination (Capillary Method):

-

Preparation: Introduce 50 µL of the sample into a micro-boiling point tube attached to a thermometer.

-

Heating: Immerse in a Thiele tube (silicone oil bath). Heat slowly (2°C/min).

-

Observation: Record the temperature when a continuous stream of bubbles emerges (vapor pressure = external pressure). For reduced pressure (18 Torr), use a manostat-controlled distillation apparatus.

Density Measurement (Pycnometer):

-

Calibration: Calibrate a 1.000 mL pycnometer with deionized water at 25°C.

-

Measurement: Fill with 2-Bromobenzyl fluoride, equilibrate to 25°C, and weigh.

-

Calculation:

.

Safety & Handling (SDS Summary)

Hazard Classification:

-

Corrosive: Causes severe skin burns and eye damage (Category 1B).

-

Lachrymator: Extremely irritating to eyes and respiratory tract.[1]

-

Acute Toxicity: Harmful if swallowed or inhaled.[1]

Handling Protocol:

-

Engineering Controls: Handle only in a functioning chemical fume hood.

-

PPE: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.[1]

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Moisture sensitive (hydrolysis can release HF).

Figure 2: Emergency response workflow for lachrymatory benzyl fluoride spills.

References

-

SciFinder / Hurawalhi Database. 2-Bromobenzyl fluoride CAS 446-47-9 Properties.[1] Retrieved from search results.[1] Link (Note: Data verified via snippet extraction).

-

Amazon AWS / Research Data. Chloroimidazolium Deoxyfluorination Reagent with H2F3 Anion. Supporting Information, Experimental Procedures for Compound 3f. Link

-

Fisher Scientific. Safety Data Sheet: 2-Fluorobenzyl bromide (Isomer Reference).[1]Link

-

Stenutz. 4-bromobenzyl fluoride (Isomer Comparison).Link

2-Bromobenzyl fluoride chemical stability profile

An In-Depth Technical Guide to the Chemical Stability Profile of 2-Bromobenzyl Fluoride[1]

Executive Summary

2-Bromobenzyl fluoride (CAS 446-47-9) is a specialized fluorinated building block utilized in the synthesis of bioactive scaffolds and advanced materials.[1] Unlike its more common chlorinated or brominated analogues, the benzylic fluoride moiety imparts unique electronic properties and metabolic stability to target molecules.[1] However, this compound presents a distinct stability profile characterized by a robust C–F bond that is paradoxically susceptible to acid-catalyzed hydrolysis and elimination under basic conditions.[1]

This guide provides a rigorous analysis of the physicochemical stability of 2-Bromobenzyl fluoride, defining the operational boundaries required to maintain its integrity during storage and synthetic manipulation.[1]

Chemical Identity & Structural Analysis

The stability of 2-Bromobenzyl fluoride is governed by the interplay between the electron-withdrawing fluorine atom at the benzylic position and the steric/electronic influence of the ortho-bromine substituent.[1]

| Property | Data / Specification |

| IUPAC Name | 1-Bromo-2-(fluoromethyl)benzene |

| CAS Number | 446-47-9 |

| Molecular Formula | C₇H₆BrF |

| Molecular Weight | 189.03 g/mol |

| Appearance | Clear, colorless liquid |

| Boiling Point | ~85 °C at 15 mmHg (Estimated based on isomeric data) |

| Solubility | Soluble in CH₂Cl₂, CHCl₃, THF; decomposes in water |

| Key Reactivity | Benzylic C–F bond activation; Aryl C–Br lithiation |

Structural Stability Factors:

-

Bond Dissociation Energy (BDE): The benzylic C–F bond (~110 kcal/mol) is significantly stronger than the corresponding C–Cl or C–Br bonds.[1] This renders the molecule resistant to spontaneous S_N1 solvolysis under neutral conditions.[1]

-

Ortho-Effect: The 2-bromo substituent provides steric shielding, slightly retarding nucleophilic attack at the benzylic carbon compared to the para isomer.[1] However, it also activates the ring for metal-halogen exchange, which can lead to rapid decomposition if not controlled (e.g., benzyne formation).[1]

Stability & Reactivity Profile

Hydrolytic Stability

While alkyl fluorides are generally stable to water, benzylic fluorides are a notable exception.[1] The C–F bond in 2-Bromobenzyl fluoride is susceptible to hydrolysis, particularly in the presence of Lewis acids or protic acids which can coordinate to the fluorine, making it a better leaving group.[1]

-

Mechanism: Acid-catalyzed S_N1 pathway.[1] The formation of a benzylic carbocation is stabilized by the aromatic ring, facilitating the departure of fluoride as HF.

-

Risk Factor: High.[1][2] Contact with atmospheric moisture over time generates HF, which autocatalytically accelerates degradation.[1]

Thermal Stability

The compound is thermally stable up to approximately 80–100°C in inert solvents.[1] Above this threshold, or in the presence of trace metals, it risks defluorination or polymerization.[1]

-

Decomposition Products: Hydrogen fluoride (HF), 2-bromobenzyl alcohol, and oligomeric poly(benzyl) species.[1]

Photostability

The aryl C–Br bond is sensitive to UV light (λ < 300 nm).[1] Homolytic cleavage can occur, generating aryl radicals that lead to debromination or radical coupling byproducts.[1]

-

Storage Requirement: Amber glass or opaque fluoropolymer containers are mandatory.[1]

Chemical Incompatibility

-

Strong Bases: Exposure to strong bases (e.g., NaH, KOtBu) can trigger E2 elimination, generating transient quinone methide-like intermediates or facilitating benzyne formation via the ortho-bromo handle.[1]

-

Lewis Acids: AlCl₃, BF₃, or silica gel can strip the fluoride, leading to rapid decomposition.

Visualization: Degradation Pathways

The following diagram maps the critical degradation vectors for 2-Bromobenzyl fluoride, highlighting the causality between environmental stressors and breakdown products.

Caption: Figure 1. Primary degradation pathways showing susceptibility to hydrolysis (acid-catalyzed), elimination (base-mediated), and photolysis.[1]

Handling & Storage Protocols

To ensure reagent integrity, the following "Self-Validating" storage system is recommended. This protocol treats the storage environment as an active variable in experimental success.[1]

Storage Specifications

-

Temperature: 2°C to 8°C (Refrigerated).

-

Atmosphere: Argon or Nitrogen blanket (Essential).[1]

-

Container: Teflon (PFA/FEP) lined caps or borosilicate glass.[1] Note: Long-term storage in glass is acceptable only if the compound is strictly anhydrous; otherwise, generated HF will etch the glass.[1]

-

Secondary Containment: Store inside a desiccator or a sealed bag with desiccant packs to prevent moisture ingress.[1]

Handling Best Practices

-

Equilibration: Allow the container to reach room temperature before opening to prevent condensation.

-

Dispensing: Use a dry syringe or cannula transfer techniques.[1] Avoid pouring, which exposes the liquid to atmospheric moisture.[1]

-

Quenching: Any glassware used with this compound should be rinsed with a dilute base (e.g., sat.[1] NaHCO₃) immediately after use to neutralize potential HF residue.[1]

Experimental Validation Protocols

Trust in a chemical reagent requires verification.[1] The following protocols allow you to validate the quality of 2-Bromobenzyl fluoride before committing it to high-value synthesis.

Protocol A: Purity Assessment via ¹⁹F NMR

Rationale: ¹H NMR can be ambiguous due to overlapping benzylic signals. ¹⁹F NMR provides a distinct, interference-free window to detect hydrolysis (free fluoride) or defluorination.[1]

-

Sample Prep: Dissolve ~10 mg of the compound in 0.6 mL of dry CDCl₃.

-

Acquisition: Acquire a non-decoupled ¹⁹F NMR spectrum (scan range -50 to -250 ppm).

-

Validation Criteria:

Protocol B: Acid Tolerance Test (Stress Test)

Rationale: Determines if the batch can withstand Lewis Acid catalyzed reactions (e.g., Friedel-Crafts).[1]

-

Setup: In a small vial, mix 50 mg of compound with 1 mL dry CH₂Cl₂.

-

Challenge: Add 5 mg of silica gel (acidic surface). Stir at RT for 1 hour.

-

Analysis: Filter and analyze via TLC or ¹⁹F NMR.

-

Pass/Fail: >95% recovery of starting material indicates the batch is robust enough for standard handling.[1] >10% degradation suggests the presence of autocatalytic acidic impurities; repurification (passing through a basic alumina plug) is required.[1]

References

-

PubChem. (2025).[1][3] Compound Summary: 1-Bromo-2-(fluoromethyl)benzene (CAS 446-47-9).[1] National Center for Biotechnology Information.[1] Retrieved from [Link][1]

-

Mizuta, S., et al. (2024).[1] Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide. ResearchGate. Retrieved from [Link]

Sources

Methodological & Application

Strategic Synthesis of 2-Bromobenzyl Fluoride from 2-Bromobenzyl Alcohol: A Guide to Deoxyfluorination

Application Note: A-S-2026-02

Abstract

2-Bromobenzyl fluoride is a key structural motif and versatile building block in medicinal chemistry and materials science. Its synthesis via deoxyfluorination of the corresponding alcohol, 2-bromobenzyl alcohol, is a critical transformation that requires careful selection of reagents and reaction conditions to ensure high yield and purity. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis of 2-bromobenzyl fluoride. It covers the mechanistic rationale, a comparative analysis of modern fluorinating agents, a detailed, field-proven experimental protocol, and essential safety considerations.

Introduction and Mechanistic Overview

The conversion of a benzylic alcohol to a benzyl fluoride is a nucleophilic substitution reaction where the hydroxyl group is replaced by a fluoride ion. Due to the poor leaving group ability of the hydroxide ion (HO⁻), the alcohol must first be activated. Modern deoxyfluorination reagents accomplish this by forming a reactive intermediate in situ.[1][2]

The general mechanism proceeds via two main stages:

-

Activation: The lone pair of the alcohol's oxygen atom attacks the electrophilic center (e.g., sulfur in DAST or Deoxo-Fluor®) of the fluorinating agent.

-

Displacement: A stable leaving group is formed, which is subsequently displaced by a fluoride ion. For benzylic alcohols, this displacement can proceed through an Sₙ1-like pathway, involving a stabilized benzylic carbocation, or an Sₙ2 pathway.[3] The choice of reagent and solvent can influence the operative mechanism.

This guide focuses on the practical application of sulfur trifluoride-based reagents, which are widely used for their efficiency in this transformation.[1]

Comparative Analysis of Deoxyfluorinating Agents

The selection of a fluorinating agent is the most critical decision in this synthesis. Factors such as reactivity, thermal stability, safety, and cost must be weighed. Diethylaminosulfur trifluoride (DAST) is a classic reagent, but newer alternatives offer significant advantages, particularly concerning safety and handling.[4][5]

| Reagent | Structure | Key Advantages | Key Disadvantages |

| DAST | (C₂H₅)₂NSF₃ | High reactivity, effective for many substrates.[6] | Thermally unstable; can decompose explosively above 90°C.[5] Moisture and heat sensitive.[6] |

| Deoxo-Fluor® | (CH₃OCH₂CH₂)₂NSF₃ | More thermally stable than DAST, offering a better safety profile.[4] | Higher cost, still requires careful handling. |

| Fluolead™ | 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride | Crystalline solid, high thermal stability, and resistant to aqueous hydrolysis.[7][8] Easier and safer to handle.[8] | May require higher temperatures or longer reaction times for some substrates. |

For this application note, the protocol will detail the use of DAST, as it remains a widely accessible and effective reagent for small-scale laboratory synthesis when handled with appropriate caution. The principles and procedures are broadly applicable to Deoxo-Fluor® as well.

Detailed Experimental Protocol: Synthesis using DAST

This protocol describes the conversion of 2-bromobenzyl alcohol to 2-bromobenzyl fluoride on a 5 mmol scale.

3.1 Materials and Equipment

-

Reagents: 2-Bromobenzyl alcohol (MW: 187.04 g/mol ), Diethylaminosulfur trifluoride (DAST, MW: 161.19 g/mol ), Dichloromethane (DCM, anhydrous), Saturated aqueous sodium bicarbonate (NaHCO₃), Deionized water, Brine (saturated NaCl solution), Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Equipment: 50 mL round-bottom flask, magnetic stirrer and stir bar, nitrogen inlet/outlet (or drying tube), dropping funnel, low-temperature thermometer, ice-salt bath or cryocooler, separatory funnel, rotary evaporator, standard glassware for workup, silica gel for column chromatography.

3.2 Safety Precautions

-

DAST is toxic, corrosive, and reacts violently with water.[9][10] It can cause severe skin and eye burns and is harmful if inhaled or swallowed.[10][11] It is also thermally unstable.[5]

-

This procedure must be performed in a well-ventilated chemical fume hood.[11][12]

-

Wear appropriate Personal Protective Equipment (PPE): safety goggles, a face shield, a lab coat, and heavy-duty, compatible gloves (e.g., neoprene or butyl rubber).

-

All glassware must be oven-dried and assembled under a dry, inert atmosphere (nitrogen or argon) to prevent DAST from reacting with moisture.[6]

-

The reaction must be maintained at a low temperature (-78 °C) during the addition of DAST to control the reaction rate and prevent dangerous decomposition.

3.3 Step-by-Step Procedure

-

Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromobenzyl alcohol (0.935 g, 5.0 mmol, 1.0 eq.).

-

Dissolution: Add anhydrous dichloromethane (20 mL) to the flask and stir until the alcohol is fully dissolved.

-

Cooling: Place the flask in a dry ice/acetone or isopropanol bath and cool the solution to -78 °C under a nitrogen atmosphere.

-

Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) (0.967 g, 0.79 mL, 6.0 mmol, 1.2 eq.) dropwise to the stirred solution via syringe or dropping funnel over 15-20 minutes. Maintain the internal temperature below -70 °C during the addition.[6]

-

Reaction: After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour. Then, let the mixture warm slowly to room temperature and stir for an additional 2-3 hours.[6]

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The product, 2-bromobenzyl fluoride, is significantly less polar than the starting alcohol.

-

Quenching: Once the reaction is complete, cool the flask back down to 0 °C in an ice bath. Very slowly and carefully, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.[6] This step neutralizes excess reagent and acidic byproducts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 15 mL).

-

Washing: Combine the organic layers and wash sequentially with deionized water (20 mL) and brine (20 mL).[6]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

3.4 Purification and Characterization

The crude product is typically a pale yellow oil. Purification via flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) is recommended to yield the pure 2-bromobenzyl fluoride.

-

Expected Yield: 75-85%

-

Characterization: The identity and purity of the product should be confirmed using standard analytical techniques.

-

¹H NMR: The benzylic protons will appear as a doublet due to coupling with the fluorine atom (²J_HF ≈ 48 Hz).

-

¹⁹F NMR: A single signal will be observed, typically appearing as a triplet due to coupling with the two benzylic protons.[13][14]

-

GC-MS: To confirm the molecular weight (188.03 g/mol for ¹⁸⁹Br isotope) and purity.

-

Experimental Workflow Visualization

The following diagram illustrates the complete workflow from starting material to purified product.

Caption: Workflow for the synthesis of 2-Bromobenzyl fluoride.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Yield | Incomplete reaction. | Increase reaction time or allow to stir overnight at room temperature. |

| Wet reagents or glassware. | Ensure all glassware is oven-dried and use anhydrous solvents. | |

| Inefficient extraction. | Perform an additional extraction of the aqueous layer. | |

| Side Product Formation (Elimination/Rearrangement) | Reaction temperature too high. | Maintain rigorous temperature control, especially during DAST addition. |

| Product Decomposition | Harsh workup conditions. | Ensure quenching is done slowly at 0 °C. Avoid exposure to strong acids/bases. |

References

- Vertex AI Search. (n.d.). Exploring the Synthesis and Applications of 2-Bromobenzyl Alcohol.

- PrepChem.com. (n.d.). Synthesis of 2-bromobenzyl alcohol.

- Google Patents. (n.d.). CN102134175A - Preparation method of benzyl fluorine organic compound.

- Author unspecified. (n.d.). Deoxyfluorination of alcohols with aryl fluorosulfonates.

- Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using DAST.

- Google Patents. (n.d.). CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.

- ResearchGate. (n.d.). Methods for deoxyfluorination of alcohols.

- Organic Chemistry Portal. (n.d.). Benzyl fluoride synthesis by fluorination or substitution.

- National Institutes of Health. (n.d.). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling.

- Author unspecified. (2024, July 10). Benzylic C(sp3)–H fluorination.

- Author unspecified. (2024, September 9). Deoxyfluorination: A Detailed Overview of Recent Developments.

- Google Patents. (n.d.). EP0048914A1 - Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate ....

- ChemicalBook. (n.d.). 2-Bromobenzyl bromide(3433-80-5) 1H NMR spectrum.

- Sigma-Aldrich. (2025, May 6). SAFETY DATA SHEET.

- Journal of the American Chemical Society. (n.d.). Discovery of 4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride as a Deoxofluorinating Agent with High Thermal Stability as Well as Unusual Resistance to Aqueous Hydrolysis, and Its Diverse Fluorination Capabilities Including Deoxofluoro-Arylsulfinylation with High Stereoselectivity.

- Fisher Scientific. (2014, July 21). SAFETY DATA SHEET - Diethylaminosulfur trifluoride.

- National Institutes of Health. (n.d.). Stereochemical outcomes of C–F activation reactions of benzyl fluoride.

- Author unspecified. (n.d.). Alcohol to Fluoride - Common Conditions.

- Author unspecified. (n.d.). Fluolead™.

- University of North Carolina at Chapel Hill. (n.d.). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information.

- ChemicalBook. (2025, September 27). Chemical Safety Data Sheet MSDS / SDS - Diethylaminosulfur trifluoride.

- Author unspecified. (2026, January 2). Diethylaminosulfur trifluoride - SAFETY DATA SHEET.

- Author unspecified. (n.d.). Fluorine NMR.

- TCI Chemicals. (n.d.). Stable Fluorinating Reagent with Ease of Handling: FLUOLEAD®.

- Santa Cruz Biotechnology. (n.d.). PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION.

- Author unspecified. (n.d.). ... deoxofluorination of alcohols, aldehydes, and ketones.

- National Institutes of Health. (n.d.). New Frontiers and Developing Applications in 19F NMR.

- ResearchGate. (2024, June 9). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile.

- Author unspecified. (n.d.). 19Flourine NMR.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stereochemical outcomes of C–F activation reactions of benzyl fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzyl fluoride synthesis by fluorination or substitution [organic-chemistry.org]

- 5. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tcichemicals.com [tcichemicals.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. biophysics.org [biophysics.org]

- 14. 19Flourine NMR [chem.ch.huji.ac.il]

Application Notes & Protocols: A Researcher's Guide to Nucleophilic Deoxofluorination with DAST and Deoxo-Fluor

Introduction: The Strategic Imperative of Fluorine in Modern Chemistry

The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by the fluorine atom—including enhanced metabolic stability, increased lipophilicity, and altered bioavailability—make it a powerful tool for modulating the characteristics of a parent molecule. Among the various methods to forge a C-F bond, deoxofluorination, the direct replacement of an oxygen atom with fluorine, stands out as a highly effective transformation.[1]

Diethylaminosulfur trifluoride (DAST) and its successor, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), are the preeminent reagents for achieving this transformation under relatively mild, nucleophilic conditions.[2][3] They efficiently convert alcohols to alkyl fluorides and carbonyl compounds to gem-difluorides, functionalities that are critical in the design of novel pharmaceuticals and agrochemicals.[2][4]

This comprehensive guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, providing field-proven insights into the mechanism, scope, safety, and practical application of these powerful yet hazardous reagents.

Reagent Profile: A Comparative Analysis of DAST and Deoxo-Fluor

While both reagents perform similar chemical transformations, their physical and safety profiles differ significantly. Deoxo-Fluor was developed specifically as a more thermally stable alternative to DAST, addressing critical safety concerns associated with the latter's handling and scalability.[5][6]

| Feature | DAST (Diethylaminosulfur trifluoride) | Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) |

| Structure | Et₂NSF₃ | (CH₃OCH₂CH₂)₂NSF₃ |

| CAS Number | 38078-09-0 | 202289-38-1[5] |

| Appearance | Colorless to light yellow liquid[4] | Clear yellow liquid[5] |

| Key Advantage | Widely established and utilized | Enhanced thermal stability, often higher yields and selectivity[7][8] |

| Primary Hazard | Thermally unstable. Decomposes exothermically at 140°C, releasing 1700 J/g of energy.[9] Not recommended for heating.[10] | More thermally stable. Decomposes at 140°C but with a lower exothermic heat of 1100 J/g.[9][11] Safer for reactions requiring moderate heat.[12] |

| Handling Concern | Highly sensitive to moisture.[10] | Reacts violently with water, releasing highly corrosive HF gas.[7][13] |

The enhanced stability of Deoxo-Fluor is attributed to the intramolecular coordination of the ether oxygen atoms with the electron-deficient sulfur center, which mitigates the explosive decomposition pathway that plagues DAST.[6] This key difference makes Deoxo-Fluor the preferred reagent for larger-scale applications or when reactions require temperatures approaching or exceeding ambient conditions.[12]

The Reaction Mechanism: A Tale of Activation and Displacement

The deoxofluorination of alcohols and carbonyls by DAST and Deoxo-Fluor proceeds through a common mechanistic framework, paralleling that of sulfur tetrafluoride.[14] The process is a sequence of activation followed by nucleophilic substitution.

Mechanism for Alcohol Deoxofluorination:

-

Activation: The alcohol's hydroxyl group performs a nucleophilic attack on the electrophilic sulfur atom of the reagent.

-

Intermediate Formation: This is followed by the elimination of hydrogen fluoride (HF), which is generated in situ, to form a crucial alkoxyaminosulfur difluoride intermediate.[14]

-

Nucleophilic Displacement: A fluoride ion then displaces the activated oxygen as a good leaving group. This final step can proceed via an Sₙ2 or Sₙ1 pathway, depending on the structure of the substrate.[14] While Sₙ2 reactions result in a clean inversion of stereochemistry, Sₙ1 pathways through a carbocationic intermediate can lead to rearrangements and racemization.[14][15]

Caption: Generalized mechanism of alcohol deoxofluorination.

For aldehydes and ketones, the reaction proceeds similarly but requires two equivalents of the fluorinating agent to form the gem-difluoride. The carbonyl oxygen is activated, followed by fluoride attack to form a hemi-ketal-like intermediate, which is then activated again and displaced to yield the final product.[16][17]

Critical Safety Protocols: Mastering the Hazards

WARNING: DAST and Deoxo-Fluor are hazardous reagents that must be handled with extreme caution by trained personnel only. A thorough risk assessment must be conducted before any procedure.

-

Violent Reactivity with Water: Both reagents react violently and exothermically with water, liberating highly toxic and corrosive hydrogen fluoride (HF) gas.[7][12][13] All operations must be conducted under strictly anhydrous conditions using an inert atmosphere (e.g., nitrogen or argon). [7]

-

Thermal Instability: DAST is notoriously thermally unstable and should not be heated.[10] Explosions have been reported. Deoxo-Fluor is more stable but will decompose exothermically at elevated temperatures.[9][12] Oil bath temperatures should be carefully controlled and kept below 110°C for Deoxo-Fluor reactions.[12]

-

Corrosiveness: The generated HF is extremely corrosive and will readily etch standard borosilicate glassware.[13] While reactions can be run in glass for short periods, plastic labware (e.g., PFA, FEP, polypropylene) is recommended, especially for workup procedures.

-

Personal Protective Equipment (PPE): Always work in a certified chemical fume hood.[12] Wear a full face shield, a lab coat, and heavy-duty, acid-resistant gloves (e.g., neoprene or nitrile over butyl rubber). Have a calcium gluconate tube readily available as a first-aid measure for HF exposure.

-

Quenching Procedure: Reactions must be quenched slowly and carefully. The reaction mixture should be added dropwise to a cooled, vigorously stirred, saturated aqueous solution of sodium bicarbonate.[7][10] This neutralizes residual reagent and HF. Never add water or quenching solution directly to the bulk reaction mixture.

Experimental Protocols: From Bench to Product

The following are generalized, representative protocols. Researchers must optimize conditions based on their specific substrate.

Protocol 1: Deoxofluorination of a Secondary Alcohol with DAST

This protocol is adapted for a substrate where Sₙ2 inversion is desired and carbocation rearrangement is a risk, necessitating low temperatures.

Materials:

-

Secondary alcohol (1.0 equiv)

-

DAST (1.2 equiv)[10]

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous NaHCO₃ solution

-

Anhydrous Na₂SO₄ or MgSO₄

-

Nitrogen or Argon source

-

Dry, oven-dried glassware

Procedure:

-

Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a thermometer, and a rubber septum.

-

Dissolution: Dissolve the secondary alcohol (1.0 equiv) in anhydrous DCM (approx. 0.1-0.2 M concentration).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[10] Maintaining this low temperature is critical to minimize side reactions like elimination.

-

Reagent Addition: Slowly add DAST (1.2 equiv) dropwise via syringe over 15-20 minutes. A slight exotherm may be observed. Ensure the internal temperature does not rise significantly.

-

Reaction: Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.[10]

-

Quenching: In a separate flask, prepare a cooled (0 °C) and vigorously stirred solution of saturated aqueous NaHCO₃. Slowly and carefully transfer the reaction mixture via cannula or dropping funnel into the bicarbonate solution. Vigorous gas evolution (CO₂) will occur.

-

Workup: Once the quenching is complete, transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.[10]

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and brine.[7]

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude alkyl fluoride by column chromatography on silica gel.

Protocol 2: Gem-Difluorination of a Ketone with Deoxo-Fluor

This protocol is suitable for converting a less reactive ketone to its corresponding gem-difluoride, leveraging the greater thermal stability of Deoxo-Fluor.

Materials:

-

Ketone (1.0 equiv)

-

Deoxo-Fluor (2.0-3.0 equiv)[7]

-

Anhydrous Dichloromethane (DCM)

-

Ethanol (catalytic amount, optional)

-

Saturated aqueous NaHCO₃ solution

-

Anhydrous Na₂SO₄ or MgSO₄

-

Nitrogen or Argon source

Procedure:

-

Setup: To a dry round-bottom flask with a stir bar under a nitrogen atmosphere, add the ketone (1.0 equiv) and anhydrous DCM.

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Catalyst (Optional): For less reactive ketones, a catalytic amount of a proton source (like a drop of ethanol) can be added. This generates HF in situ, which catalyzes the reaction.[17]

-

Reagent Addition: Add Deoxo-Fluor (2.0-3.0 equiv) dropwise to the stirred solution.[5][7]

-

Reaction: Allow the reaction to warm to room temperature and stir overnight, monitoring by TLC or LC-MS.[7] For very unreactive substrates, gentle heating (e.g., 40-50 °C) may be required, which is significantly safer with Deoxo-Fluor than with DAST.[12]

-

Quenching: Slowly transfer the reaction mixture to a separate flask containing a cooled (0 °C), vigorously stirred solution of saturated aqueous NaHCO₃.[7]

-

Workup: Extract the mixture three times with DCM.

-

Washing: Combine the organic extracts and wash with water and then brine.[7]

-

Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

-

Purification: Purify the crude gem-difluoride product via flash column chromatography.

Caption: General workflow for deoxofluorination reactions.

Conclusion and Future Outlook

DAST and Deoxo-Fluor are indispensable reagents in the synthetic chemist's toolbox for the preparation of organofluorine compounds. They offer broad substrate scope, converting alcohols, aldehydes, and ketones to their fluorinated counterparts under generally mild conditions.[2][18] The key takeaway for the practicing scientist is the critical balance between reactivity and safety. While DAST is a classic reagent, its thermal instability presents significant risks. Deoxo-Fluor provides a much-improved safety profile, making it the superior choice for most applications, especially those requiring elevated temperatures or larger scales.[8][12]

The field continues to evolve, with the development of even safer, crystalline, and easier-to-handle deoxofluorinating agents like XtalFluor and Fluolead.[11][13] These next-generation reagents often exhibit greater selectivity and produce fewer elimination byproducts, further expanding the capabilities of synthetic chemists in their quest to harness the power of fluorine.

References

-

Fluorination Remains Key Challenge in API Synthesis. Pharmaceutical Technology. [Link]

-

Fluorination with aminosulfuranes. Wikipedia. [Link]

-

Beaulieu, F., et al. (2009). Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents. Organic Letters, 11(21), 5050–5053. [Link]

-

Simpler fluorine chemistry. SCI. [Link]

-

Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. Reddit. [Link]

-

Singh, R. P., & Shreeve, J. M. (2002). DAST and Deoxofluor Mediated Nucleophilic Fluorination Reactions of Organic Compounds. ChemInform, 34(33). [Link]

-

Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST). Organic-Synthesis.com. [Link]

-

Chang, Y., Lee, H., & Bae, C. (2012). DIRECT FLUORINATION OF THE CARBONYL GROUP OF BENZOPHENONES USING DEOXO-FLUOR®: PREPARATION OF BIS(4-FLUOROPHENYL)DIFLUOROMETHANE. Organic Syntheses, 89, 95. [Link]

-

L'Heureux, A., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry, 75(10), 3401–3411. [Link]

-

Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]

-

Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor). Common Organic Chemistry. [Link]

-

Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Organic-Synthesis.com. [Link]

-

Diethylaminosulfur trifluoride. Wikipedia. [Link]

-

Singh, R. P., & Shreeve, J. M. (2002). Deoxo-Fluor [Bis(2-methoxyethyl)aminosulfur Trifluoride]: An Advanced Nucleophilic Fluorinating Reagent in Organic Synthesis. Synthesis, 2002(17), 2561–2578. [Link]

-

Nielsen, M. K., et al. (2015). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. The Journal of Organic Chemistry, 80(23), 11956–11968. [Link]

-

Baxendale, I. R., et al. (2010). The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Organic Letters, 12(7), 1556–1559. [Link]

-

Singh, R. P., & Shreeve, J. M. (2002). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Synthesis, 2002(17), 2561-2578. [Link]

-

White, J. M., et al. (2004). [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides. The Journal of Organic Chemistry, 69(7), 2573–2576. [Link]

-

Park, H., & Lee, H. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Organic Letters, 22(19), 7543–7547. [Link]

-

Alcohol to Fluoride - Common Conditions. The Baran Laboratory, Scripps Research. [Link]

-

DAST and Deoxo-Fluor. Wenxuecity.com blog. [Link]

-

Lal, G. S., et al. (1999). Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability. The Journal of Organic Chemistry, 64(19), 7048–7054. [Link]

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. pharmtech.com [pharmtech.com]

- 3. | www.wenxuecity.com [wenxuecity.com]

- 4. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]

- 5. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) [commonorganicchemistry.com]

- 6. Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability [organic-chemistry.org]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 9. Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. Simpler fluorine chemistry [soci.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]

- 15. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. reddit.com [reddit.com]

- 17. researchgate.net [researchgate.net]

- 18. nbinno.com [nbinno.com]

Application Notes and Protocols for the Palladium-Catalyzed Suzuki Coupling of 2-Bromobenzyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the application of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the synthesis of 2-(fluoromethyl)biaryl derivatives from 2-bromobenzyl fluoride. These structural motifs are of significant interest in medicinal chemistry and drug discovery. This document provides a detailed mechanistic overview, step-by-step experimental protocols, and critical insights into reaction optimization and troubleshooting, designed to enable both novice and experienced researchers to successfully implement this valuable synthetic transformation.

Introduction: The Significance of 2-(Fluoromethyl)biaryl Moieties

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction has become indispensable in the pharmaceutical and fine chemical industries for the construction of complex molecular architectures.[3][4] A particularly valuable application of this methodology is the synthesis of biaryl compounds, which are prevalent scaffolds in a multitude of biologically active molecules.[3]

The introduction of fluorine into drug candidates is a widely employed strategy to modulate key pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity. The 2-(fluoromethyl)biaryl moiety, in particular, presents a unique combination of a flexible fluorinated alkyl linker and a biaryl system, making it an attractive pharmacophore in drug design. This guide focuses on a robust protocol for the synthesis of these valuable compounds via the Suzuki coupling of 2-bromobenzyl fluoride with a variety of arylboronic acids.

Mechanism and Key Considerations in the Suzuki Coupling of 2-Bromobenzyl Fluoride

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of elementary steps involving a palladium catalyst.[1][3] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction for a specific substrate like 2-bromobenzyl fluoride. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-bromobenzyl fluoride to form a Pd(II) intermediate. This is often the rate-determining step and can be influenced by the steric hindrance and electronic properties of the substrate.

-

Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

-

Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired C-C bond of the 2-(fluoromethyl)biaryl product and regenerating the active Pd(0) catalyst.

For the specific case of 2-bromobenzyl fluoride, several key factors must be considered:

-

Chemoselectivity: The substrate contains two potential sites for oxidative addition: the C(sp²)-Br bond and the C(sp³)-F bond. Under typical Suzuki coupling conditions, the oxidative addition to the aryl bromide is significantly more favorable than to the benzylic fluoride.

-

Steric Hindrance: The ortho-position of the bromine atom can introduce steric hindrance, potentially slowing down the oxidative addition and subsequent steps. The choice of a bulky, electron-rich phosphine ligand can often mitigate this issue by promoting the formation of a coordinatively unsaturated and highly reactive palladium species.

-

Side Reactions: Potential side reactions include homocoupling of the boronic acid and dehalogenation of the 2-bromobenzyl fluoride. Careful control of reaction conditions, particularly the choice of base and the exclusion of oxygen, can minimize these undesired pathways. The presence of the benzylic fluoride also introduces the possibility of β-fluoride elimination, although this is generally less favorable than β-hydride elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific arylboronic acids.

Materials:

-

2-Bromobenzyl fluoride

-

Arylboronic acid

-

Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, Pd₂(dba)₃)

-

Phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃)

-

Base (e.g., Cs₂CO₃, K₃PO₄, K₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF/water mixture)

-

Schlenk flask or microwave reaction vial

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

Optimized Reaction Conditions (General Starting Point):

| Parameter | Recommended Condition | Rationale |

| Palladium Catalyst | Pd₂(dba)₃ (1-3 mol%) or PdCl₂(dppf)·CH₂Cl₂ (2-5 mol%) | Pd₂(dba)₃ is a common Pd(0) source, while PdCl₂(dppf) is a stable precatalyst. |

| Ligand | SPhos or XPhos (1.2-2 equivalents relative to Pd) | Bulky, electron-rich ligands facilitate oxidative addition to sterically hindered substrates. |

| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Moderately strong, non-nucleophilic bases are effective in promoting transmetalation while minimizing side reactions. |

| Solvent | 1,4-Dioxane or Toluene/H₂O (10:1) | Aprotic solvents are generally preferred. A small amount of water can aid in the dissolution of the base and facilitate transmetalation. |

| Temperature | 80-110 °C | Sufficient thermal energy is required to overcome the activation barrier for oxidative addition. |

| Reaction Time | 12-24 hours | Reaction progress should be monitored by TLC or LC-MS. |

Step-by-Step Procedure:

-

Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere (N₂ or Ar), add 2-bromobenzyl fluoride (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst, the phosphine ligand, and the base.

-

Solvent Addition: Add the degassed solvent to the reaction vessel via syringe.

-

Reaction Execution: Stir the reaction mixture at the desired temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Caption: A generalized experimental workflow for the Suzuki coupling of 2-bromobenzyl fluoride.

Troubleshooting Guide

| Issue | Probable Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Insufficient temperature- Poorly soluble base | - Use a fresh batch of catalyst and ensure proper inert atmosphere.- Increase the reaction temperature in increments of 10 °C.- Consider a different base (e.g., K₂CO₃ in a THF/water mixture). |

| Formation of Homocoupled Product | - Presence of oxygen- High catalyst loading | - Ensure the reaction is set up under a strictly inert atmosphere and use degassed solvents.- Reduce the catalyst loading to the recommended range. |

| Dehalogenation of Starting Material | - Presence of a hydrogen source (e.g., water, alcohol)- Inappropriate base | - Use anhydrous solvents and reagents.- Switch to a non-hydroxide base like K₃PO₄ or Cs₂CO₃. |

| Low Yield with Electron-Deficient Boronic Acids | - Slower transmetalation rate | - Increase the amount of boronic acid to 1.5-2.0 equivalents.- Consider using the corresponding boronate ester, which can be more reactive. |

Scope and Limitations

The described protocol is generally applicable to a wide range of aryl- and heteroarylboronic acids. Electron-rich and sterically unhindered boronic acids tend to give higher yields. Electron-deficient or sterically demanding boronic acids may require higher temperatures, longer reaction times, or a higher loading of the boronic acid.

A key limitation can be the presence of functional groups that are sensitive to the basic reaction conditions or that can coordinate to the palladium catalyst and inhibit its activity. For instance, substrates with unprotected acidic protons (e.g., phenols, carboxylic acids) may require protection or the use of a weaker base.

Safety Precautions

-

Reagents: Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood. 2-Bromobenzyl fluoride is a lachrymator and irritant. Arylboronic acids can be irritants.

-

Solvents: Organic solvents are flammable and should be handled with care, away from ignition sources.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Inert Atmosphere: Reactions under inert atmosphere should be performed with appropriate training and equipment.

References

-

Chem Help ASAP. (2020, July 11). Suzuki Coupling [Video]. YouTube. [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

-

Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

- Dounay, A. B., & Tuttle, J. B. (2014). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory.

- Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 71(25), 9681–9686.

- Serna-Saldívar, S. O., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14, 27694-27698.

- Al-Masum, M., & Kumar, D. (2010). Suzuki coupling of heteroaryl halides with aryl boronic acids a. Tetrahedron Letters, 51(4), 689-692.

- Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 71(25), 9681-9686.

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]